2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol
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Overview
Description
2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol is a synthetic organic compound that features a phenol group substituted with a chloro group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with 2-chlorophenol.
Formation of Intermediate: The 2-chlorophenol undergoes a Mannich reaction with formaldehyde and 4-methylsulfonylpiperazine to form the intermediate compound.
Final Product: The intermediate is then subjected to further reactions, such as nucleophilic substitution, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzene.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-[(4-bromophenyl)piperazin-1-yl]methylphenol
- 2-Chloro-4-[(4-methoxyphenyl)piperazin-1-yl]methylphenol
- 2-Chloro-4-[(4-fluorophenyl)piperazin-1-yl]methylphenol
Uniqueness
2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol is unique due to the presence of the methylsulfonyl group on the piperazine ring. This functional group can impart specific properties, such as increased solubility or enhanced biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H17ClN2O3S |
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Molecular Weight |
304.79 g/mol |
IUPAC Name |
2-chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol |
InChI |
InChI=1S/C12H17ClN2O3S/c1-19(17,18)15-6-4-14(5-7-15)9-10-2-3-12(16)11(13)8-10/h2-3,8,16H,4-7,9H2,1H3 |
InChI Key |
SWSZNKSIDHMDMY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
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